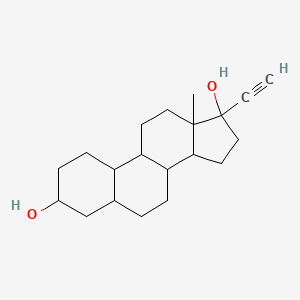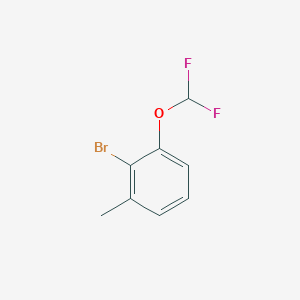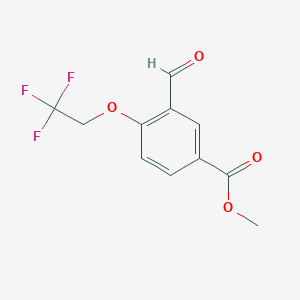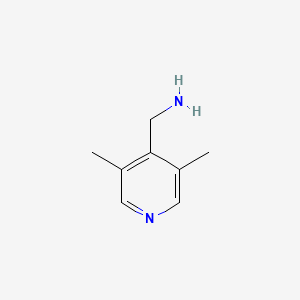
3-Butoxy-5-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butoxy-5-(trifluoromethyl)aniline: is an organic compound with the molecular formula C11H14F3NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a butoxy group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the Suzuki–Miyaura coupling reaction , which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods: Industrial production of 3-Butoxy-5-(trifluoromethyl)aniline may involve large-scale batch or continuous flow reactors . The process typically includes steps such as halogenation, coupling reactions, and purification . The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Butoxy-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the butoxy or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 3-Butoxy-5-(trifluoromethyl)aniline is used as a building block for the synthesis of more complex molecules. It is also employed in catalysis and material science research.
Biology: In biological research, this compound is studied for its potential bioactivity and interaction with biological molecules . It may serve as a precursor for the synthesis of biologically active compounds.
Medicine: In the field of medicine, this compound is investigated for its potential pharmacological properties . It may be used in the development of new therapeutic agents .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials . It is also utilized in the manufacture of agrochemicals and pharmaceutical intermediates .
Mechanism of Action
The mechanism of action of 3-Butoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways . The trifluoromethyl group enhances the compound’s lipophilicity , allowing it to easily penetrate biological membranes. The butoxy group may interact with enzymes or receptors , modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-(Trifluoromethoxy)aniline
- 3,5-Bis(trifluoromethyl)aniline
- 3-Bromo-5-(trifluoromethyl)aniline
Comparison: Compared to similar compounds, 3-Butoxy-5-(trifluoromethyl)aniline is unique due to the presence of both the butoxy and trifluoromethyl groups. This combination imparts distinct chemical and physical properties , such as increased lipophilicity and reactivity . These properties make it particularly useful in applications requiring high membrane permeability and specific reactivity .
Properties
Molecular Formula |
C11H14F3NO |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
3-butoxy-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H14F3NO/c1-2-3-4-16-10-6-8(11(12,13)14)5-9(15)7-10/h5-7H,2-4,15H2,1H3 |
InChI Key |
CZXIUKHVRWKIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-[[4-[3-acetamido-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12076641.png)

![[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B12076650.png)

![4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride](/img/structure/B12076655.png)
![2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12076678.png)





